molecular formula C5H8F2O3 B8673237 Methyl 2,2-difluoro-4-hydroxybutanoate CAS No. 108781-46-0

Methyl 2,2-difluoro-4-hydroxybutanoate

Cat. No. B8673237
M. Wt: 154.11 g/mol
InChI Key: YZBFAHWDZPMVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-difluoro-4-hydroxybutanoate is a useful research compound. Its molecular formula is C5H8F2O3 and its molecular weight is 154.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,2-difluoro-4-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-difluoro-4-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

108781-46-0

Product Name

Methyl 2,2-difluoro-4-hydroxybutanoate

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

methyl 2,2-difluoro-4-hydroxybutanoate

InChI

InChI=1S/C5H8F2O3/c1-10-4(9)5(6,7)2-3-8/h8H,2-3H2,1H3

InChI Key

YZBFAHWDZPMVNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCO)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 4 L flask equipped with a reflux condenser and 1 L dropping funnel, a solution of BH3.Me2S complex (10M, 88 mL) in dry dichloromethane (1 L) is slowly added over a 2 hour period to a stirred solution of the methyl 2,2-difluorosuccinate (120 g, 0.714 moles) in dry tetrahydrofuran at 20° C. After refluxing (bath temperature 80° C.) for about 15 hours, the mixture is allowed to cool to room temperature and methanol (1 L) is slowly added. Evaporation yields methyl 2,2-difluoro-4-hydroxybutyrate as an oil which is stripped with methanol (1 L) and finally with CCl4 to yield a yellow oil: 100 g (92%).
Quantity
1 L
Type
reactant
Reaction Step One
Name
methyl 2,2-difluorosuccinate
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 4 L flask equipped with a reflux condenser and 1 L dropping funnel, a solution of BH3.Me2S complex (10M, 88 mL) in dry dicholoromethane (1 L) is slowly added over a 2 hour period to a stirred solution of the methyl 2,2-difluorosuccinate (120 g, 0.714 moles) in dry tetrahydrofuran at 20° C. After refluxing (bath temperature 80° C.) for about 15 hours, the mixture is allowed to cool to room temperature and methanol (1 L) is slowly added. Evaporation yields methyl 2,2-difluoro-4-hydroxybutyrate as an oil which is stripped with methanol (1 L) and finally with CCl4 to yield a yellow oil: 100 g (92%).
Name
methyl 2,2-difluorosuccinate
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.